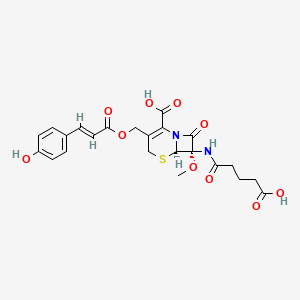

Oganomycin GB

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H24N2O10S |

|---|---|

Molecular Weight |

520.5 g/mol |

IUPAC Name |

(6R,7S)-7-(4-carboxybutanoylamino)-3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C23H24N2O10S/c1-34-23(24-16(27)3-2-4-17(28)29)21(33)25-19(20(31)32)14(12-36-22(23)25)11-35-18(30)10-7-13-5-8-15(26)9-6-13/h5-10,22,26H,2-4,11-12H2,1H3,(H,24,27)(H,28,29)(H,31,32)/b10-7+/t22-,23+/m1/s1 |

InChI Key |

RBDUGIPDJFOBAQ-ROOIWUQASA-N |

Isomeric SMILES |

CO[C@@]1([C@@H]2N(C1=O)C(=C(CS2)COC(=O)/C=C/C3=CC=C(C=C3)O)C(=O)O)NC(=O)CCCC(=O)O |

Canonical SMILES |

COC1(C2N(C1=O)C(=C(CS2)COC(=O)C=CC3=CC=C(C=C3)O)C(=O)O)NC(=O)CCCC(=O)O |

Synonyms |

oganomycin A oganomycin B oganomycin F oganomycin G oganomycin GA oganomycin GB oganomycin GF oganomycin GG oganomycin GH oganomycin GI oganomycin H oganomycin I oganomycins |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure Elucidation of Complex Glycopeptide Antibiotics: A Case Study on Vancomycin

Introduction

While specific data on "Oganomycin GB" is not available in the public domain, this guide provides a comprehensive overview of the techniques and methodologies used for the chemical structure elucidation of complex glycopeptide antibiotics, using the well-characterized antibiotic Vancomycin as a primary example. The principles and workflows detailed herein are directly applicable to the structural determination of novel, complex natural products like this compound.

Glycopeptide antibiotics, such as vancomycin, are a critical class of therapeutics often reserved for treating severe infections caused by Gram-positive bacteria.[1][2] Their intricate structures, featuring a glycosylated heptapeptide core with extensive cross-linking, present a significant challenge for chemical characterization. This guide will walk through the key analytical techniques and data interpretation strategies essential for elucidating the chemical structure of such molecules.

I. Core Analytical Techniques for Structure Elucidation

The elucidation of a complex natural product's structure is a multi-faceted process that relies on the synergistic use of several analytical techniques. The primary methods include mass spectrometry for determining molecular weight and formula, and nuclear magnetic resonance (NMR) spectroscopy for mapping the connectivity of atoms.

High-resolution mass spectrometry (HRMS) is fundamental in determining the elemental composition of a molecule. For a complex antibiotic like vancomycin, electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of large, non-volatile molecules.

Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

-

Sample Preparation: The purified antibiotic sample is dissolved in a suitable solvent, typically a mixture of water, methanol, or acetonitrile, often with a small amount of formic acid to promote ionization.

-

Infusion: The sample solution is infused into the ESI source at a constant flow rate.

-

Ionization: A high voltage is applied to the capillary tip, causing the nebulized droplets to become charged. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The accurate mass measurement allows for the determination of the elemental formula.

Data Presentation: Mass Spectrometry Data for Vancomycin

| Parameter | Observed Value | Inferred Information |

| Ionization Mode | Positive Ion Electrospray (ESI+) | --- |

| Quasi-molecular Ion Peak | m/z 1448.4380 [M+H]⁺[3] | Molecular Weight of Vancomycin |

| Molecular Formula | C₆₆H₇₅Cl₂N₉O₂₄[3] | Elemental Composition |

NMR spectroscopy is the most powerful tool for determining the detailed three-dimensional structure of a molecule in solution. A suite of 1D and 2D NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity between atoms.

Experimental Protocol: 1D and 2D NMR Spectroscopy

-

Sample Preparation: A few milligrams of the purified antibiotic are dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

1D NMR (¹H and ¹³C):

-

¹H NMR provides information about the chemical environment and number of different types of protons.

-

¹³C NMR provides information about the chemical environment of carbon atoms.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, crucial for tracing out amino acid side chains and sugar moieties.[3]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), aiding in the assignment of carbon signals.[3]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different structural fragments, such as amino acids and sugar units.[3]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, providing information about the 3D conformation of the molecule.

-

Data Presentation: Selected ¹H and ¹³C NMR Chemical Shifts for Vancomycin Hydrochloride

Note: The following is a partial list for illustrative purposes. A complete assignment involves all atoms in the molecule.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1' (Anomeric) | 5.31 | 100.2 |

| H-1'' (Anomeric) | 4.98 | 98.5 |

| Aromatic Protons | 6.5 - 8.0 | 110 - 160 |

| Amide Protons | 8.0 - 9.5 | --- |

| Methyl Protons | 0.8 - 2.5 | 15 - 30 |

Data adapted from various sources on Vancomycin NMR analysis.[3][4]

II. Elucidation Workflow and Biosynthetic Insights

The process of structure elucidation follows a logical progression from initial characterization to the final detailed structural assignment. Understanding the biosynthesis of the natural product can also provide valuable clues to its structure.

Diagram: General Workflow for Natural Product Structure Elucidation

Caption: A generalized workflow for the isolation and structural elucidation of a novel natural product.

The biosynthesis of vancomycin is a complex process involving non-ribosomal peptide synthetases (NRPSs).[1] The genes responsible for this synthesis are located in a biosynthetic gene cluster.[5] The process begins with the assembly of a linear heptapeptide backbone from non-proteinogenic amino acids.[1] Subsequently, oxidative cross-linking reactions, catalyzed by P450-like enzymes, form the characteristic rigid structure.[6] Finally, glycosyltransferases attach sugar moieties to the peptide core, and a methyltransferase adds a methyl group to complete the vancomycin molecule.[5]

Diagram: Simplified Biosynthetic Pathway of Vancomycin

Caption: A simplified overview of the key stages in the biosynthesis of Vancomycin.

Conclusion

The chemical structure elucidation of complex natural products like the glycopeptide antibiotics is a rigorous process that requires a combination of sophisticated analytical techniques and careful data interpretation. While "this compound" remains uncharacterized in the public literature, the methodologies detailed in this guide using vancomycin as a case study provide a robust framework for any researcher, scientist, or drug development professional embarking on the structural determination of a novel, complex molecule. The integration of mass spectrometry for molecular formula determination, a suite of NMR experiments for mapping atomic connectivity and stereochemistry, and an understanding of the biosynthetic pathway are all critical components for success.

References

- 1. Vancomycin - Wikipedia [en.wikipedia.org]

- 2. Spectral Data Analysis and Identification of Vancomycin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Spectral Data Analysis and Identification of Vancomycin Hydrochloride [frontiersin.org]

- 4. Complete assignment of the 13C NMR spectrum of vancomycin - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. youtube.com [youtube.com]

- 6. The biosynthesis of vancomycin-type glycopeptide antibiotics--a model for oxidative side-chain cross-linking by oxygenases coupled to the action of peptide synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Mechanism of Action of Vancomycin Against Gram-Positive Bacteria

Disclaimer: Initial searches for "Oganomycin GB" did not yield any specific results. This document details the mechanism of action of Vancomycin, a glycopeptide antibiotic with a well-established activity against gram-positive bacteria, which is presumed to be the intended subject of the query.

This technical guide provides an in-depth overview of the mechanism of action, quantitative susceptibility data, and relevant experimental protocols for Vancomycin's activity against gram-positive bacteria. The content is tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action

Vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This action is specific to gram-positive bacteria due to the structural differences in the cell envelopes of gram-positive and gram-negative organisms. The primary target of vancomycin is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursors.[1]

The key steps in the mechanism of action are as follows:

-

Binding to Peptidoglycan Precursors: Vancomycin forms a stable complex with the D-Ala-D-Ala moieties of the lipid II-pentapeptide, a key precursor in peptidoglycan synthesis.[1][2] This binding occurs through a series of five hydrogen bonds.[2]

-

Inhibition of Transglycosylation and Transpeptidation: By binding to this precursor, vancomycin sterically hinders the two critical enzymes responsible for peptidoglycan polymerization and cross-linking:

-

Transglycosylase: This enzyme is blocked from incorporating the peptidoglycan monomers into the growing glycan chain.[2]

-

Transpeptidase: This enzyme is prevented from cross-linking the peptide side chains, a crucial step for the structural integrity of the cell wall.

-

-

Cell Wall Weakening and Lysis: The inhibition of peptidoglycan synthesis leads to the formation of a defective and weakened cell wall. The high internal osmotic pressure of the bacterial cell can no longer be contained, resulting in cell lysis and death.

In addition to inhibiting cell wall synthesis, some evidence suggests that vancomycin may also alter bacterial cell membrane permeability and selectively inhibit RNA synthesis.[3]

Signaling Pathway: Vancomycin's Inhibition of Peptidoglycan Synthesis

References

An In-depth Technical Guide to the Physicochemical Properties and Stability of Vancomycin

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties and stability of Vancomycin, a critical glycopeptide antibiotic. The information is curated to support research, development, and clinical application of this essential therapeutic agent. It is important to note that searches for "Oganomycin GB" did not yield relevant results; this document focuses on Vancomycin, a compound with extensive documentation matching the requested parameters.

Physicochemical Properties

Vancomycin is a complex glycopeptide antibiotic derived from Streptomyces orientalis.[1][2] Its intricate structure dictates its physical and chemical characteristics, which are fundamental to its formulation and therapeutic action.

Table 1: Key Physicochemical Properties of Vancomycin

| Property | Value | Source |

| Molecular Formula | C₆₆H₇₅Cl₂N₉O₂₄ | [1] |

| Molecular Weight | 1449.2 g/mol | [1] |

| Appearance | Tan to brown solid/powder | [1] |

| Solubility | Water: >100 mg/mLMethanol: Moderately solubleHigher alcohols, acetone, ether: Insoluble | [1] |

| pKa Values | ~2.9, 7.2, 8.6, 9.6, 10.5, 11.7 | [3] |

| LogP | -3.1 | [1] |

| UV Max Absorption (in water) | 282 nm | [1] |

Stability Profile

The stability of Vancomycin is a critical factor in its preparation, storage, and administration. Degradation can lead to loss of potency and the formation of potentially undesirable byproducts.

2.1. pH and Temperature Stability

Vancomycin's stability is highly pH-dependent. Titration above pH 11 and below pH 1 is irreversible and results in the loss of antibiotic potency.[3] The optimal pH for stability is generally between 4 and 5.

Temperature also plays a significant role. While refrigeration at 2-8°C is standard for reconstituted solutions, studies have shown varying stability depending on concentration and storage conditions. For instance, solutions at 5 and 10 mg/mL in PVC bags were stable for 58 days at +4°C.[4] At a higher concentration of 83 mg/mL in 5% dextrose, vancomycin was stable for 72 hours at +37°C.[4]

Table 2: Stability of Vancomycin Solutions under Various Conditions

| Concentration | Diluent | Storage Container | Temperature | Duration of Stability | Source |

| 5 mg/mL | Not specified | PVC bag | +4°C (light protected) | 7 days | [4] |

| 5 mg/mL | Not specified | PVC bag | +22°C (no light protection) | 48 hours | [4] |

| 5 and 10 mg/mL | Not specified | PVC bag | +4°C (no light protection specified) | 58 days | [4] |

| 83 mg/mL | 5% Dextrose | Not specified | +37°C | 72 hours | [4] |

| 80 mg/mL | Saline | Syringe | Not specified (during 24h infusion) | Visible particles after 22 hours | [4] |

2.2. Degradation Pathways

Under stress conditions such as heat, acidic, and basic environments, Vancomycin can degrade. Studies have identified several degradation products.[4][5] For example, under heat, two degradation peaks have been observed, while acidic and basic conditions each produce a distinct degradation peak.[4] Research has also explored the degradation of vancomycin in aquatic environments, identifying four primary degradation products.[6]

Experimental Protocols

3.1. Determination of Physicochemical Properties

A common method for determining the dissociation constants (pKa values) of Vancomycin is through electrometric and spectrophotometric titrations.[3] The molecular weight and structure are typically confirmed using techniques like mass spectrometry.[1]

3.2. Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A validated HPLC method is crucial for assessing the chemical stability of Vancomycin and detecting degradation products.

-

Workflow for HPLC Stability Testing:

Caption: High-level workflow for HPLC-based stability testing of Vancomycin.

Signaling Pathways and Mechanism of Action

Vancomycin exerts its antibacterial effect by inhibiting a specific step in the synthesis of the peptidoglycan layer of the bacterial cell wall in Gram-positive bacteria.[1]

-

Mechanism of Action:

References

- 1. Vancomycin | C66H75Cl2N9O24 | CID 14969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. vancomycin | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 3. Physicochemical properties of vancomycin and iodovancomycin and their complexes with diacetyl-L-lysyl-D-alanyl-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of the stability of vancomycin solutions at concentrations used in clinical services - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scienceopen.com [scienceopen.com]

Preliminary In Vitro Evaluation of Oganomycin GB: A Methodological Template

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-Depth Technical Guide on the Preliminary In Vitro Evaluation of Oganomycin GB

Disclaimer: Extensive searches for "this compound" in scientific literature and public databases have yielded no specific information on a compound with this name. The following document serves as a methodological template, structuring the type of data and experimental detail that would be included in a technical guide for a novel antibiotic. To illustrate this structure, publicly available information for Vancomycin, a well-characterized glycopeptide antibiotic, is used as a placeholder. This template is designed to fulfill the user's request for a specific format and content type, with the understanding that the data herein is not representative of a compound named "this compound".

Introduction

This document outlines a framework for the preliminary in vitro evaluation of a novel antibiotic, exemplified here by the glycopeptide antibiotic, Vancomycin. The aim is to provide a comprehensive overview of the methodologies required to assess the antibacterial activity and mechanism of action of a new chemical entity. The following sections detail the experimental protocols, present quantitative data in a structured format, and visualize key biological pathways and workflows.

Quantitative Data Summary

The in vitro efficacy of an antibiotic is determined by its ability to inhibit or kill bacteria. This is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.

Table 1: In Vitro Activity of Vancomycin Against Various Bacterial Strains

| Bacterial Strain | Resistance Profile | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (MSSA) | Methicillin-Susceptible | 0.5 | 1 |

| Staphylococcus aureus (MRSA) | Methicillin-Resistant | 1 | 2 |

| Streptococcus pneumoniae | Penicillin-Susceptible | ≤0.5 | ≤0.5 |

| Streptococcus pneumoniae | Penicillin-Resistant | 1 | 1 |

| Enterococcus faecalis (Vancomycin-Susceptible) | - | 1 | 2 |

| Enterococcus faecium (Vancomycin-Susceptible) | - | 1 | 2 |

| Clostridioides difficile | - | 0.5 | 2 |

Note: Data presented is a generalized representation from multiple sources for illustrative purposes.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of a new antibiotic.

3.1. Minimum Inhibitory Concentration (MIC) Assay

The MIC of Vancomycin against various bacterial strains is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

-

Materials:

-

Mueller-Hinton Broth (MHB) for non-fastidious bacteria.

-

MHB supplemented with 5% lysed horse blood for streptococci.

-

96-well microtiter plates.

-

Bacterial cultures in the logarithmic growth phase.

-

Vancomycin hydrochloride stock solution.

-

-

Procedure:

-

A serial two-fold dilution of Vancomycin is prepared in the appropriate broth in the microtiter plates.

-

Bacterial suspensions are standardized to a concentration of 5 x 10⁵ colony-forming units (CFU)/mL.

-

Each well is inoculated with the standardized bacterial suspension.

-

Positive (broth and bacteria) and negative (broth only) controls are included.

-

Plates are incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

3.2. Cytotoxicity Assay

To assess the potential toxicity of the compound to mammalian cells, a cytotoxicity assay is performed using a cell line such as human embryonic kidney cells (HEK293).

-

Materials:

-

HEK293 cells.

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

-

96-well cell culture plates.

-

Resazurin-based cell viability reagent.

-

Vancomycin hydrochloride stock solution.

-

-

Procedure:

-

HEK293 cells are seeded in 96-well plates and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing serial dilutions of Vancomycin.

-

Cells are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

The resazurin-based reagent is added to each well, and the plates are incubated for a further 2-4 hours.

-

The fluorescence is measured to determine cell viability, and the IC₅₀ (half-maximal inhibitory concentration) is calculated.

-

Mechanism of Action & Signaling Pathways

Vancomycin is a glycopeptide antibiotic that inhibits the synthesis of the bacterial cell wall.[1]

4.1. Inhibition of Peptidoglycan Synthesis

Vancomycin acts by binding to the D-alanyl-D-alanine termini of the peptidoglycan precursors.[1] This sterically hinders the transglycosylation and transpeptidation reactions that are essential for the cross-linking of the peptidoglycan chains, thereby weakening the cell wall and leading to cell lysis.

Caption: Mechanism of action of Vancomycin.

4.2. Experimental Workflow for Mechanism of Action Studies

The workflow to elucidate the mechanism of action of a novel antibiotic typically involves a series of assays.

Caption: Experimental workflow for elucidating the mechanism of action.

Conclusion

The preliminary in vitro evaluation of a novel antibiotic requires a systematic approach, including the determination of its antibacterial spectrum, assessment of its cytotoxicity, and elucidation of its mechanism of action. The methodologies and data presentation formats outlined in this document provide a robust framework for such an evaluation. While "this compound" remains an uncharacterized entity, this template serves as a guide for the comprehensive in vitro assessment of future antibiotic candidates.

References

The Quest for Novel Cephamycins: A Technical Guide to Discovery from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and workflows involved in the discovery of novel cephamycins from Streptomyces, a genus of bacteria renowned for its prolific production of bioactive secondary metabolites. This document outlines the key experimental protocols, from fermentation to structural elucidation, and presents a framework for the systematic screening and identification of new antibiotic candidates.

Quantitative Data on Novel Cephamycin Candidates

The effective discovery and development of new antibiotics hinge on rigorous quantitative analysis. The following tables present illustrative data for a hypothetical novel cephamycin, "Cephamycin X," derived from a Streptomyces strain. These values are representative of the types of data generated during a discovery campaign and are provided for exemplary purposes.

Table 1: Fermentation and Yield of Hypothetical Novel Cephamycin X

| Parameter | Value | Unit | Notes |

| Producing Organism | Streptomyces sp. isolate ID-123 | - | |

| Fermentation Type | Submerged liquid fermentation | - | |

| Optimized Culture Medium | Soy flour, glucose, yeast extract, CaCO₃ | - | |

| Incubation Temperature | 28 | °C | |

| Incubation Time | 168 | hours | |

| pH Range | 6.8 - 7.5 | - | |

| Agitation Speed | 200 | rpm | |

| Initial Yield | 85 | mg/L | From initial screening. |

| Optimized Yield | 250 | mg/L | After media and process optimization. |

Table 2: Antimicrobial Activity (MIC) of Hypothetical Novel Cephamycin X

| Pathogen | Strain | MIC (μg/mL) |

| Staphylococcus aureus | ATCC 29213 | 4 |

| Staphylococcus aureus (MRSA) | ATCC 43300 | 8 |

| Streptococcus pneumoniae | ATCC 49619 | 2 |

| Escherichia coli | ATCC 25922 | 16 |

| Klebsiella pneumoniae | ATCC 13883 | 32 |

| Pseudomonas aeruginosa | ATCC 27853 | >128 |

| Bacteroides fragilis | ATCC 25285 | 8 |

Experimental Protocols

The discovery of novel cephamycins is a multi-step process that requires careful execution of various experimental procedures. The following sections detail the methodologies for key experiments.

Fermentation of Streptomyces for Cephamycin Production

This protocol describes the submerged liquid fermentation of a Streptomyces isolate for the production of cephamycins.

Materials:

-

Streptomyces isolate

-

Seed medium (e.g., Tryptic Soy Broth)

-

Production medium (e.g., soy flour-based medium)

-

Shake flasks

-

Incubator shaker

Procedure:

-

Inoculum Preparation: Aseptically transfer a loopful of Streptomyces spores or mycelia from a solid culture into a flask containing seed medium. Incubate at 28°C with shaking at 200 rpm for 48-72 hours until dense growth is achieved.

-

Production Culture: Inoculate the production medium with 5-10% (v/v) of the seed culture.

-

Incubation: Incubate the production culture at 28°C with shaking at 200 rpm for 7-10 days.

-

Monitoring: Periodically and aseptically withdraw samples to monitor pH, biomass, and antibiotic production (e.g., by bioassay or HPLC).

-

Harvesting: After the incubation period, harvest the fermentation broth by centrifugation to separate the mycelia from the supernatant containing the secreted cephamycins.

Isolation and Purification of Cephamycins

This protocol outlines the extraction and chromatographic purification of cephamycins from the fermentation broth.

Materials:

-

Fermentation supernatant

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvent system for chromatography (e.g., chloroform-methanol gradient)

-

Rotary evaporator

-

HPLC system with a C18 column

Procedure:

-

Solvent Extraction: Adjust the pH of the fermentation supernatant to 6.0-7.0. Extract the supernatant three times with an equal volume of ethyl acetate.

-

Washing and Drying: Pool the organic extracts and wash with brine. Dry the organic phase over anhydrous sodium sulfate and filter.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto a silica gel column. Elute the column with a stepwise gradient of increasing polarity (e.g., chloroform with increasing percentages of methanol).

-

Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the target compound using thin-layer chromatography (TLC) or HPLC.

-

HPLC Purification: Pool the active fractions and further purify the target cephamycin by preparative HPLC using a C18 column and a suitable mobile phase (e.g., acetonitrile-water gradient).

Structural Elucidation

This section describes the general approach to determining the chemical structure of a purified novel cephamycin.

Techniques:

-

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve the purified compound in a suitable solvent (e.g., methanol).

-

Analysis: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to determine the accurate mass and molecular formula.

-

Tandem MS (MS/MS): Perform fragmentation analysis to obtain information about the substructures of the molecule.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

1D NMR: Acquire ¹H and ¹³C NMR spectra to identify the types and number of protons and carbons in the molecule.

-

2D NMR: Perform experiments such as COSY, HSQC, and HMBC to establish the connectivity between atoms and assemble the final structure.

-

Bioactivity Assays (MIC Determination)

This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a novel cephamycin.

Materials:

-

Purified novel cephamycin

-

Bacterial strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Antibiotic Dilutions: Prepare a series of twofold dilutions of the novel cephamycin in CAMHB in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Visualizations

The following diagrams illustrate key pathways and workflows in the discovery of novel cephamycins.

Caption: Cephamycin C Biosynthesis Pathway.

Caption: Novel Cephamycin Discovery Workflow.

Caption: Logical Screening Workflow.

Methodological & Application

Application Notes and Protocols for Oganomycin GB Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oganomycin GB is a microbial-derived secondary metabolite with potential antibacterial properties. As with many novel natural products, establishing robust and efficient protocols for its extraction and purification is a critical first step in the drug discovery and development pipeline. This document provides a comprehensive guide, including detailed experimental protocols and application notes, for the isolation of this compound from a putative fermentation culture. While specific data for this compound is not widely available in published literature, the following protocols are based on established methodologies for the extraction and purification of similar microbial secondary metabolites, such as those produced by Streptomyces species.

Data Presentation

The following tables provide a framework for organizing and presenting quantitative data obtained during the extraction and purification of this compound. Researchers should populate these tables with their experimental data for comparison and optimization of the protocols.

Table 1: Fermentation Parameters for this compound Production

| Parameter | Value | Unit |

| Producing Organism | Streptomyces oganensis (Hypothetical) | - |

| Fermentation Medium | ISP2 Broth | - |

| Incubation Temperature | 30 | °C |

| Incubation Time | 7 | days |

| Agitation Speed | 180 | rpm |

| pH of Medium | 7.3 | - |

| Yield of Crude Extract | User-defined | mg/L |

Table 2: Solvent Extraction Efficiency

| Solvent System | Volume Ratio | Extraction Time (h) | Crude Extract Yield (mg) | Purity (%) |

| Ethyl Acetate | 1:1 (Culture:Solvent) | 24 | User-defined | User-defined |

| Methanol | 1:1 (Culture:Solvent) | 24 | User-defined | User-defined |

| Dichloromethane | 1:1 (Culture:Solvent) | 24 | User-defined | User-defined |

| n-Butanol | 1:1 (Culture:Solvent) | 24 | User-defined | User-defined |

Table 3: Chromatographic Purification Summary

| Chromatographic Step | Column Type | Mobile Phase | Flow Rate (mL/min) | Fraction(s) Collected | Yield (mg) | Purity (%) |

| Silica Gel Column | Silica Gel (60-120 mesh) | Hexane:Ethyl Acetate Gradient | 5 | F3-F5 | User-defined | User-defined |

| Sephadex LH-20 | Sephadex LH-20 | Methanol | 1 | S2 | User-defined | User-defined |

| Preparative HPLC | C18 (e.g., 250 x 10 mm, 5 µm) | Acetonitrile:Water Gradient with 0.1% TFA | 4 | P1 | User-defined | >95 |

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the extraction and purification of this compound.

Protocol 1: Fermentation of the Producing Organism

-

Inoculum Preparation: Aseptically transfer a loopful of Streptomyces oganensis (or the identified producing strain) from a mature agar plate into a 250 mL flask containing 50 mL of seed culture medium (e.g., ISP2 broth).

-

Incubation: Incubate the seed culture at 30°C for 48 hours on a rotary shaker at 180 rpm.

-

Production Culture: Inoculate a 2 L production flask containing 1 L of production medium (e.g., ISP2 broth) with 5% (v/v) of the seed culture.

-

Fermentation: Incubate the production culture at 30°C for 7 days on a rotary shaker at 180 rpm. Monitor the culture periodically for growth and production of the target compound.

Protocol 2: Extraction of Crude this compound

-

Harvesting: After the fermentation period, harvest the culture broth by centrifugation at 8,000 x g for 20 minutes to separate the mycelial biomass from the supernatant.

-

Solvent Extraction:

-

Transfer the supernatant to a separating funnel.

-

Add an equal volume of ethyl acetate.

-

Shake vigorously for 15 minutes and allow the layers to separate.

-

Collect the organic (ethyl acetate) layer.

-

Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

-

Pool the organic extracts.

-

-

Concentration: Concentrate the pooled organic extracts under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

-

Drying and Storage: Dry the crude extract under a stream of nitrogen gas and store at -20°C until further purification.

Protocol 3: Purification of this compound

Step 1: Silica Gel Column Chromatography

-

Column Packing: Prepare a silica gel (60-120 mesh) column in a suitable glass column, packed using a slurry method with hexane.

-

Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.

-

Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v).

-

Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) and monitor the composition of each fraction by Thin Layer Chromatography (TLC).

-

Pooling: Pool the fractions containing the compound of interest based on the TLC analysis. Evaporate the solvent from the pooled fractions to obtain a semi-purified extract.

Step 2: Size Exclusion Chromatography (Sephadex LH-20)

-

Column Preparation: Swell Sephadex LH-20 beads in methanol for at least 3 hours and then pack them into a glass column.

-

Sample Application: Dissolve the semi-purified extract from the silica gel step in a small volume of methanol and apply it to the top of the Sephadex LH-20 column.

-

Isocratic Elution: Elute the column with 100% methanol at a slow flow rate.

-

Fractionation and Analysis: Collect small fractions and analyze them by TLC or HPLC to identify the fractions containing this compound. Pool the relevant fractions and concentrate.

Step 3: Preparative High-Performance Liquid Chromatography (HPLC)

-

System Preparation: Equilibrate a preparative C18 HPLC column with the initial mobile phase conditions (e.g., 95:5 water:acetonitrile with 0.1% trifluoroacetic acid).

-

Sample Injection: Dissolve the further purified sample in the mobile phase, filter it through a 0.22 µm syringe filter, and inject it onto the column.

-

Gradient Elution: Run a linear gradient of increasing acetonitrile concentration to elute the compounds.

-

Peak Collection: Collect the peak corresponding to this compound based on the retention time determined from analytical HPLC runs.

-

Final Processing: Desalt the collected fraction if necessary and evaporate the solvent to obtain pure this compound. Confirm the purity by analytical HPLC and characterize the structure using spectroscopic methods such as Mass Spectrometry and NMR.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be targeted by an antibiotic like this compound.

Caption: Workflow for this compound Extraction and Purification.

Caption: Hypothetical Signaling Pathway Targeted by this compound.

Application Notes and Protocols for the Quantification of Oganomycin GB

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oganomycin GB is a cephamycin-type antibiotic, and like other complex molecules in its class, accurate and precise quantification is critical for research, development, and potential clinical applications.[1] These application notes provide detailed protocols for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). Given the limited specific literature on this compound, the methodologies presented here are adapted from well-established and validated methods for similar complex antibiotics, such as vancomycin, and serve as a robust starting point for method development and validation.[2][3][4][5]

I. High-Performance Liquid Chromatography (HPLC-UV) Method

This method is designed for the quantification of this compound in plasma or serum samples and is suitable for therapeutic drug monitoring and pharmacokinetic studies.

A. Principle

The method involves a protein precipitation step to extract this compound from the biological matrix, followed by separation and quantification using reversed-phase HPLC with UV detection.[3][6][7]

B. Experimental Protocol

-

Sample Preparation (Protein Precipitation):

-

HPLC Conditions:

-

HPLC System: A standard HPLC system with a UV detector is required.

-

Column: C18 reversed-phase column (e.g., 125 mm x 4.6 mm, 5 µm particle size).[2]

-

Mobile Phase: A mixture of phosphate buffer and acetonitrile (90:10, v/v), with the pH of the phosphate buffer adjusted to 2.8.[3]

-

Flow Rate: 1.0 mL/min.[3]

-

Detection Wavelength: 205 nm (Note: This may need to be optimized for this compound based on its UV-Vis spectrum).[2]

-

Injection Volume: 30 µL.

-

Column Temperature: 40°C.[8]

-

Run Time: 10 minutes.[3]

-

-

Calibration and Quantification:

-

Prepare a series of calibration standards by spiking known concentrations of this compound into a blank biological matrix.

-

Analyze the standards using the HPLC method described above.

-

Construct a calibration curve by plotting the peak area of this compound against its concentration.

-

Determine the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.

-

C. Data Presentation

Table 1: Hypothetical HPLC Method Validation Parameters

| Parameter | Acceptance Criteria | Hypothetical Result for this compound |

| Linearity (r²) | > 0.99 | > 0.995 |

| Range | Covers expected concentrations | 1 - 100 µg/mL |

| LLOQ | Signal-to-noise > 10 | 1 µg/mL |

| Accuracy | 85-115% | Within limits |

| Precision (RSD%) | < 15% | < 10% |

| Recovery | Consistent and reproducible | > 85% |

II. Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This LC-MS/MS method offers higher sensitivity and selectivity for the quantification of this compound, making it suitable for samples with low concentrations or complex matrices.

A. Principle

The method utilizes protein precipitation for sample cleanup, followed by chromatographic separation and detection using tandem mass spectrometry (MS/MS). The high selectivity of MS/MS allows for accurate quantification even in the presence of interfering substances.[4][5]

B. Experimental Protocol

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of the sample, add 100 µL of a precipitating reagent (e.g., acetonitrile with an internal standard).

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

-

-

LC-MS/MS Conditions:

-

LC System: A UHPLC system is recommended for better resolution and faster analysis times.

-

Column: A C18 or HILIC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.[8]

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, and then re-equilibrating the column.

-

Injection Volume: 5 µL.[8]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

-

MS/MS Transitions: Specific precursor-to-product ion transitions for this compound and an appropriate internal standard would need to be determined through infusion and optimization experiments.

-

-

Calibration and Quantification:

-

Prepare calibration standards and quality control samples by spiking known amounts of this compound and a constant amount of an internal standard into a blank matrix.

-

Analyze the samples using the developed LC-MS/MS method.

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

-

Quantify this compound in unknown samples using the calibration curve.

-

C. Data Presentation

Table 2: Hypothetical LC-MS/MS Method Validation Parameters

| Parameter | Acceptance Criteria | Hypothetical Result for this compound |

| Linearity (r²) | > 0.99 | > 0.998 |

| Range | Covers expected concentrations | 0.1 - 50 µg/mL |

| LLOQ | Signal-to-noise > 10 | 0.1 µg/mL |

| Accuracy | 85-115% | Within limits |

| Precision (RSD%) | < 15% | < 8% |

| Matrix Effect | Within acceptable limits | Minimal |

III. Diagrams

A. Experimental Workflow

Caption: General Workflow for this compound Quantification

B. Hypothetical Signaling Pathway Inhibition

References

- 1. Oganomycin A, a new cephamycin-type antibiotic produced by Streptomyces oganonensis and its derivatives, oganomycins B, GA and GB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and validation of an HPLC method for the determination of vancomycin in human plasma and its comparison with an immunoassay (PETINIA) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 5. Quantification of vancomycin in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and validation of an HPLC method for the determination of vancomycin in human plasma and its comparison with an immunoassay (PETINIA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A simple and validated HPLC method for vancomycin assay in plasma samples: the necessity of TDM center development in Southern Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fda.gov [fda.gov]

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing of Novel Antimicrobial Agents

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. A critical step in the preclinical evaluation of a new antimicrobial compound, such as the hypothetical Oganomycin GB, is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2] This document provides a detailed protocol for determining the MIC of a novel compound, based on established and standardized methods like those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4]

Core Concepts in MIC Testing

MIC values are considered the "gold standard" for assessing the in vitro activity of an antimicrobial agent and are essential for:

-

Early-stage drug discovery: Screening and ranking new compounds based on their potency.

-

Spectrum of activity determination: Identifying which bacterial species are susceptible to the compound.

-

Supporting preclinical and clinical development: Providing data for pharmacokinetic/pharmacodynamic (PK/PD) modeling and establishing susceptibility breakpoints.

-

Monitoring for resistance development: Tracking changes in microbial susceptibility over time.

Two primary methods for MIC determination are broth dilution and agar dilution.[1] This protocol will focus on the widely used broth microdilution method.

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[1][5] Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible bacterial growth.

Materials:

-

Novel antimicrobial agent (e.g., this compound)

-

Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile reagent reservoirs

-

Multichannel pipette

-

Spectrophotometer

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Antimicrobial Stock Solution:

-

Accurately weigh the novel antimicrobial agent and dissolve it in a suitable solvent to create a high-concentration stock solution. The choice of solvent will depend on the solubility of the compound.

-

Sterilize the stock solution by filtration through a 0.22 µm filter if it is not sterile.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[1][4]

-

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

-

Add 100 µL of the antimicrobial stock solution (at a concentration that is twice the highest desired final concentration) to well 1.

-

Perform a twofold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

-

Well 11 will serve as the growth control (no antimicrobial agent).

-

Well 12 will serve as the sterility control (no inoculum).

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

-

Do not add inoculum to well 12.

-

-

Incubation:

-

Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.

-

A reading mirror or a spectrophotometer can be used to aid in the determination of the endpoint.

-

Data Presentation

The results of the MIC testing should be recorded in a clear and organized manner. The following tables provide a template for data presentation.

Table 1: MIC of this compound against Gram-Positive Bacteria

| Bacterial Strain | ATCC Number | MIC (µg/mL) |

| Staphylococcus aureus | 29213 | |

| Enterococcus faecalis | 29212 | |

| Streptococcus pneumoniae | 49619 |

Table 2: MIC of this compound against Gram-Negative Bacteria

| Bacterial Strain | ATCC Number | MIC (µg/mL) |

| Escherichia coli | 25922 | |

| Pseudomonas aeruginosa | 27853 | |

| Klebsiella pneumoniae | 700603 |

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the broth microdilution MIC test.

Caption: Workflow for Broth Microdilution MIC Testing.

Signaling Pathway Considerations

While specific signaling pathways affected by a novel compound like this compound would need to be determined through further research, many antibiotics target key bacterial processes. For instance, vancomycin inhibits cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[6] The diagram below illustrates a generalized representation of a bacterial signaling pathway that could be a target for an antimicrobial agent.

Caption: Generalized Bacterial Signaling Pathway Inhibition.

Conclusion

This document provides a foundational protocol for the determination of the Minimum Inhibitory Concentration of a novel antimicrobial agent, exemplified by the hypothetical this compound. Adherence to standardized methodologies is crucial for generating reproducible and comparable data. The MIC value is a fundamental parameter that guides the subsequent stages of drug development, from lead optimization to preclinical and clinical studies. Further investigations would be required to elucidate the specific mechanism of action and affected signaling pathways of any new antimicrobial compound.

References

- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 3. researchgate.net [researchgate.net]

- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of vancomycin fluorescent probes that retain antimicrobial activity, identify Gram-positive bacteria, and detect Gram-negative outer membrane damage - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Cell-Based Assays for Determining Oganomycin GB Cytotoxicity

Audience: Researchers, scientists, and drug development professionals.

Introduction

The discovery and development of novel therapeutic agents from natural products is a cornerstone of pharmaceutical research. Oganomycin GB, a novel natural product, has shown potential biological activity that warrants further investigation into its safety and mechanism of action. A critical initial step in the preclinical evaluation of any new compound is the characterization of its cytotoxic effects. Cytotoxicity assays are essential tools in drug discovery for screening for toxic compounds and elucidating the mechanisms by which they induce cell death.[1] This application note provides detailed protocols for a panel of cell-based assays to determine the cytotoxicity of this compound. The described assays quantify cell viability, membrane integrity, and apoptosis, offering a comprehensive initial cytotoxic profile of the compound.

Core Principles of Cytotoxicity Assays

A multi-parametric approach is recommended to accurately assess cytotoxicity, as different assays measure distinct cellular events.[2]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells. This assay is widely used to assess cell proliferation and viability.

-

Lactate Dehydrogenase (LDH) Release Assay: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[1][3] The LDH assay quantitatively measures the amount of LDH released, which is directly proportional to the number of dead cells.[2][3]

-

Apoptosis Assays: Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity for many anti-cancer agents.

-

Caspase-Glo® 3/7 Assay: Caspases are proteases that are critical mediators of apoptosis. This luminescent assay measures the activity of caspase-3 and caspase-7, key executioner caspases.

-

Annexin V-FITC/Propidium Iodide (PI) Staining: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.

-

Experimental Workflow

The overall workflow for assessing the cytotoxicity of this compound is depicted below.

Caption: Experimental workflow for this compound cytotoxicity testing.

Experimental Protocols

1. Materials and Reagents

-

Selected cancer cell line (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

LDH Cytotoxicity Assay Kit

-

Caspase-Glo® 3/7 Assay Kit

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

96-well clear and opaque flat-bottom plates

-

Microplate reader (absorbance, fluorescence, luminescence)

-

Flow cytometer

2. Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

3. Protocol: LDH Release Assay for Cytotoxicity

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Assay Controls: Include controls for spontaneous LDH release (vehicle control), maximum LDH release (cells lysed with Triton X-100 as per kit instructions), and a background control (medium only).

-

Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol and add 50 µL to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, correcting for background and spontaneous release.

4. Protocol: Caspase-Glo® 3/7 Assay for Apoptosis

-

Cell Seeding and Treatment: Seed cells in a 96-well opaque-walled plate and treat as described in steps 1-3 of the MTT assay protocol.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

-

Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.

-

Data Acquisition: Measure the luminescence using a microplate reader.

-

Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase activity.

5. Protocol: Annexin V-FITC/PI Staining for Flow Cytometry

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined time period.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

-

Cell Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Data Acquisition: Analyze the stained cells by flow cytometry within one hour.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of this compound on HeLa Cells after 48h Treatment

| Assay | Endpoint | This compound IC50 (µM) |

| MTT | Cell Viability | [Insert Value] |

| LDH | Membrane Damage | [Insert Value] |

| Caspase-Glo 3/7 | Apoptosis Induction | [Insert EC50 Value] |

IC50 (Inhibitory Concentration 50%) is the concentration of this compound that causes a 50% reduction in the measured response (e.g., cell viability). EC50 (Effective Concentration 50%) is the concentration that induces a response halfway between the baseline and maximum.

Table 2: Cell Population Distribution after Treatment with this compound (Flow Cytometry)

| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |

| Vehicle Control | [Value] | [Value] | [Value] | [Value] |

| This compound (X µM) | [Value] | [Value] | [Value] | [Value] |

| This compound (Y µM) | [Value] | [Value] | [Value] | [Value] |

Potential Signaling Pathway

Should the Caspase-Glo and Annexin V assays indicate that this compound induces apoptosis, further studies could investigate the specific signaling pathways involved. A simplified representation of the intrinsic and extrinsic apoptosis pathways is shown below.

Caption: Simplified overview of apoptosis signaling pathways.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of the cytotoxic properties of this compound. By employing assays that measure cell viability, membrane integrity, and apoptosis, researchers can obtain a comprehensive understanding of the compound's effects on cells. The resulting data is crucial for guiding further mechanistic studies and making informed decisions in the drug development process.

References

Application Notes and Protocols: Vancomycin in Combination Therapy

Audience: Researchers, scientists, and drug development professionals.

Introduction: Vancomycin is a glycopeptide antibiotic considered a cornerstone for treating severe infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).[1][2] However, the emergence of strains with reduced susceptibility and the slow bactericidal activity of vancomycin monotherapy have led to therapeutic failures in some clinical scenarios.[1] Combination therapy, pairing vancomycin with other antimicrobial agents, has emerged as a critical strategy to enhance efficacy, overcome resistance, and improve clinical outcomes. This document provides an overview of key vancomycin-based combination therapies, their synergistic mechanisms, and detailed protocols for in vitro synergy testing.

Key Vancomycin Combination Therapies

Vancomycin and β-Lactams

The combination of vancomycin and β-lactam antibiotics has shown significant synergistic activity against MRSA, including strains with reduced vancomycin susceptibility (hVISA and VISA).[3] This "seesaw" effect is a promising strategy for treating persistent infections.

Mechanism of Synergy: The precise mechanism is not fully elucidated but is thought to involve complementary actions on the bacterial cell wall. Vancomycin inhibits the late stages of peptidoglycan synthesis, while β-lactams inactivate penicillin-binding proteins (PBPs), which are crucial for cell wall cross-linking. This dual assault on cell wall integrity leads to enhanced bacterial killing.[4][5]

Quantitative Data Summary:

| Combination | Organism | Key Findings | Reference |

| Vancomycin + Flucloxacillin | MRSA | Mean duration of bacteremia reduced from 3.00 to 1.94 days in a pilot clinical trial.[6] | [6][7][8] |

| Vancomycin + Ceftaroline | MRSA | In a retrospective study, combination therapy for persistent MRSA bacteremia resulted in microbiologic cure in 96.7% of patients, with a median time to clearance of 2.6 days after adding ceftaroline.[9] | [9][10][11][12] |

| Vancomycin + Imipenem | MRSA & CNS | Showed synergistic effects against 21 out of 22 clinical strains by the E-test method.[1] | [1][13] |

| Vancomycin + Oxacillin | Staphylococci with reduced vancomycin susceptibility | Demonstrated synergy against 30 of 59 isolates; synergy correlated directly with higher vancomycin MICs.[14][15][16] | [14][15][16] |

Vancomycin and Aminoglycosides

This is a classic combination, particularly recommended for treating severe enterococcal infections like endocarditis.

Mechanism of Synergy: Vancomycin, by inhibiting cell wall synthesis, increases the permeability of the bacterial cell membrane. This facilitates the intracellular uptake of the aminoglycoside (e.g., gentamicin), which then inhibits protein synthesis by binding to the 30S ribosomal subunit, leading to a potent bactericidal effect.[5][17]

Quantitative Data Summary:

| Combination | Organism | Key Findings | Reference |

| Vancomycin + Gentamicin | MRSA | Synergistic against a majority of methicillin-susceptible and -resistant S. aureus strains in time-kill curve studies.[18][19] However, synergy is not observed against strains with high-level gentamicin resistance (MIC >500 µg/mL).[20] | [18][19][20] |

| Vancomycin + Gentamicin | S. aureus Biofilms | Combination therapy (VAN 20µg/mL + GEN 8µg/mL) decreased MRSA metabolic activity by over 70% and led to complete biofilm eradication in an in vitro model.[21] | [21] |

| Vancomycin + Aminoglycoside | Enterococcus spp. | A combination of a cell-wall active agent and an aminoglycoside is required to overcome enterococcal tolerance and achieve bactericidal activity, essential for treating endocarditis.[5] | [5][17][22] |

Vancomycin and Rifampin

This combination is often considered for infections involving biofilms, such as prosthetic joint infections.

Mechanism of Synergy: Rifampin has excellent biofilm penetration and potent bactericidal activity.[23] While the exact synergistic mechanism with vancomycin is debated and can be method-dependent, it is thought that their different modes of action (cell wall synthesis vs. RNA synthesis inhibition) are complementary, especially against bacteria in a biofilm state.[23][24]

Quantitative Data Summary:

| Combination | Organism | Key Findings | Reference |

| Vancomycin + Rifampin | S. aureus (Prosthetic Joint Infection Model) | Combination therapy resulted in a 5,263-fold reduction in CFU from peri-implant tissue, compared to a 1.9-fold reduction with vancomycin alone. No CFUs were isolated from implants in the combination group.[24] | [24] |

| Vancomycin + Rifampin | MRSA | In vitro studies show variable results (synergy, indifference, or antagonism), which can be dependent on the testing methodology (e.g., checkerboard vs. time-kill).[23] Synergy is more consistently found against MRSA in biofilms.[23] | [23][25] |

| Vancomycin + Rifampin | Coagulase-negative staphylococci | Combination demonstrated enhanced killing against 13 of 25 strains, though rifampin-resistant strains emerged in the remaining 12 cases.[26] | [26] |

Experimental Protocols for Synergy Testing

Checkerboard Assay

The checkerboard or microdilution method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antibiotics.

Principle: Serial dilutions of two antibiotics are combined in a 96-well microplate to test various concentration combinations against a standardized bacterial inoculum. The FIC index is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.

Protocol:

-

Preparation of Antibiotic Stock Solutions: Prepare stock solutions of each antibiotic (Drug A and Drug B) at a concentration at least 10x the expected MIC in an appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).

-

Plate Setup:

-

In a 96-well microtiter plate, add 50 µL of broth to all wells except those in column 1.

-

Add 100 µL of the highest concentration of Drug A (e.g., 4x MIC) to all wells in column 1.

-

Perform serial two-fold dilutions of Drug A by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, down to column 10. Discard 50 µL from column 10. Columns 11 and 12 will serve as controls.

-

This creates a horizontal gradient of Drug A. Now, create a vertical gradient of Drug B.

-

Add 100 µL of the highest concentration of Drug B (e.g., 4x MIC) to all wells in row A.

-

Perform serial two-fold dilutions of Drug B down the columns, from row A to row G.

-

To do this efficiently, it's often easier to prepare intermediate plates with the correct dilutions and then transfer them. A more common method is to add Drug A diluted along the x-axis and Drug B diluted along the y-axis.

-

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (adjust volumes if using a different method). Ensure wells are included for growth control (no antibiotic) and sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: After incubation, determine the MIC of each drug alone and the MIC of each drug in combination (the lowest concentration that inhibits visible growth).

-

Calculation of FIC Index:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

FIC Index (FICI) = FIC of Drug A + FIC of Drug B

-

-

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

-

Time-Kill Assay

This dynamic method assesses the rate of bacterial killing over time and is considered a gold standard for determining bactericidal synergy.

Principle: A standardized inoculum of bacteria is exposed to antibiotics, alone and in combination, in a liquid medium. The number of viable bacteria (CFU/mL) is determined at various time points over 24 hours.

Protocol:

-

Preparation: Determine the MIC of each antibiotic against the test organism beforehand.[29]

-

Inoculum Preparation: Grow the test organism to the logarithmic phase in CAMHB. Dilute the culture to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.

-

Test Setup: Prepare tubes or flasks containing CAMHB with the following:

-

Growth Control (no antibiotic)

-

Antibiotic A alone (typically at 0.25x or 0.5x MIC)

-

Antibiotic B alone (typically at 0.25x or 0.5x MIC)

-

Combination of Antibiotic A + Antibiotic B (at the same concentrations as above)

-

-

Inoculation and Incubation: Inoculate each tube with the prepared bacterial suspension. Incubate in a shaking incubator at 37°C to ensure aeration.

-

Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

-

Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline or PBS. Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar). To prevent drug carryover, samples can be centrifuged and resuspended, or specific inactivating agents (like activated charcoal) can be used.[30]

-

Incubation and Counting: Incubate the plates at 37°C for 24 hours, then count the colonies to determine the CFU/mL for each time point.

-

Data Analysis and Interpretation:

-

Plot the log10 CFU/mL versus time for each condition.

-

Synergy: Defined as a ≥2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point (usually 24 hours).[31]

-

Indifference: A <2-log10 difference (increase or decrease) between the combination and the most active single agent.

-

Antagonism: A ≥2-log10 increase in CFU/mL between the combination and the most active single agent.

-

Bactericidal Activity: Defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[30]

-

References

- 1. Evaluation of the synergistic potential of vancomycin combined with other antimicrobial agents against methicillin-resistant Staphylococcus aureus and coagulase-negative Staphylococcus spp strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Synergistic Effects of Double and Triple Combinations of β-Lactams, Vancomycin, and Netilmicin against Methicillin-Resistant Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. β-Lactam Combinations with Vancomycin Show Synergistic Activity against Vancomycin-Susceptible Staphylococcus aureus, Vancomycin-Intermediate S. aureus (VISA), and Heterogeneous VISA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synergy of β-Lactams with Vancomycin against Methicillin-Resistant Staphylococcus aureus: Correlation of Disk Diffusion and Checkerboard Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enterococcal Infection—Treatment and Antibiotic Resistance - Enterococci - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Combination of Vancomycin and β-Lactam Therapy for Methicillin-Resistant Staphylococcus aureus Bacteremia: A Pilot Multicenter Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. research.monash.edu [research.monash.edu]

- 9. Vancomycin plus ceftaroline for persistent methicillin-resistant Staphylococcus aureus bacteremia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scholars.mssm.edu [scholars.mssm.edu]

- 11. physiciansweekly.com [physiciansweekly.com]

- 12. academic.oup.com [academic.oup.com]

- 13. In Vitro Synergistic Effect of Vancomycin and Some Antibacterial Agents Against Clinical Methicillin-Resistant and Sensitive Staphylococcus aureus Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Combinations of vancomycin and beta-lactams are synergistic against staphylococci with reduced susceptibilities to vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Combinations of Vancomycin and β-Lactams Are Synergistic against Staphylococci with Reduced Susceptibilities to Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Synergism Between Vancomycin and Gentamicin or Tobramycin for Methicillin-Susceptible and Methicillin-Resistant Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. Vancomycin-gentamicin synergism revisited: effect of gentamicin susceptibility of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synergistic Activity of Vancomycin and Gentamicin Against Staphylococcus aureus Biofilms on Polyurethane Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Vancomycin and High Level Aminoglycoside Resistance in Enterococcus spp. in a Tertiary Health Care Centre: A Therapeutic Concern - PMC [pmc.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | Highly Synergistic Effects of Melittin With Vancomycin and Rifampin Against Vancomycin and Rifampin Resistant Staphylococcus epidermidis [frontiersin.org]

- 26. journals.asm.org [journals.asm.org]

- 27. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 28. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 29. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]

- 30. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 31. scispace.com [scispace.com]

Oganomycin GB: Application Notes and Protocols for In Vivo Studies

A comprehensive review of publicly available data reveals a significant lack of detailed information required for the creation of in-depth application notes and protocols for in vivo studies of Oganomycin GB. While the compound is identified as a member of the Oganomycin family of antibiotics with potential antibacterial activity, crucial data for its formulation, administration, and evaluation in animal models are not available in the public domain.

Summary of Available Information

This compound is a semi-synthetic derivative of Oganomycin B, which is produced by the fermentation of Streptomyces str. oganonensis.[1][2][3] The conversion from Oganomycin B involves acid hydrolysis to remove sulfate esters.[1][2][3] It is reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, although this activity is noted to be less potent than its parent compounds, Oganomycin A and B.[1][2][3] There is also a mention of an altered effect on D-amino acid oxidase compared to Oganomycin B.[1][2][3]

Deficiencies in Available Data for In Vivo Studies

Despite its identification and basic characterization, there is a notable absence of published scientific literature detailing the use of this compound in in vivo settings. The following critical information, necessary for the development of detailed application notes and protocols, is not publicly available:

-

Formulation for In Vivo Administration: No studies describe suitable vehicles, excipients, or optimal concentrations for administering this compound to animal models.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Data: Information on the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its dose-response relationship in a biological system, is absent.

-

Efficacy and Toxicity Data: There are no published reports on the effective doses of this compound in various animal infection models or any associated toxicity findings.

-